Thiol-PEG3-phosphonic acid ethyl ester
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Overview
Description
Thiol-PEG3-phosphonic acid ethyl ester: is a versatile chemical compound with a molecular formula of C12H27O6PS and a molecular weight of 330.38 g/mol . It is a phosphonate-based linker that contains both a thiol group and a phosphonic acid ethyl ester group. This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiol-PEG3-phosphonic acid ethyl ester can be synthesized through various chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of a phosphonic acid derivative with ethyl alcohol under specific conditions to form the ethyl ester group. The thiol group can be introduced through subsequent reactions with appropriate reagents.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Thiol-PEG3-phosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The phosphonic acid ethyl ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Phosphonic acid derivatives with different substituents.
Scientific Research Applications
Thiol-PEG3-phosphonic acid ethyl ester is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of materials with specific chemical functionalities.
Mechanism of Action
The mechanism by which Thiol-PEG3-phosphonic acid ethyl ester exerts its effects depends on its specific application. In drug delivery systems, for example, the compound may interact with target cells or tissues through its thiol and phosphonic acid groups, facilitating the delivery of therapeutic agents. The molecular targets and pathways involved can vary based on the specific context of use.
Comparison with Similar Compounds
Thiol-PEG3-phosphonic acid ethyl ester is unique due to its combination of thiol and phosphonic acid ethyl ester groups. Similar compounds include:
Thiol-PEG2-phosphonic acid ethyl ester: Similar structure but with a shorter PEG chain.
Phosphonic acid ethyl ester: Lacks the thiol group.
Thiol-PEG3-acetic acid ethyl ester: Similar PEG chain length but with an acetic acid group instead of phosphonic acid.
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Properties
IUPAC Name |
2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O6PS/c1-3-17-19(13,18-4-2)11-9-15-7-5-14-6-8-16-10-12-20/h20H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUGTHLCKCMXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCS)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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